6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole
CAS No.:
Cat. No.: VC18632868
Molecular Formula: C12H12BrFN2O
Molecular Weight: 299.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12BrFN2O |
|---|---|
| Molecular Weight | 299.14 g/mol |
| IUPAC Name | 6-bromo-7-fluoro-1-(oxan-2-yl)indazole |
| Standard InChI | InChI=1S/C12H12BrFN2O/c13-9-5-4-8-7-15-16(12(8)11(9)14)10-3-1-2-6-17-10/h4-5,7,10H,1-3,6H2 |
| Standard InChI Key | DZUURBRDIWVWNB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)N2C3=C(C=CC(=C3F)Br)C=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole features an indazole core substituted at the 1-position with a tetrahydropyran ring, while bromine and fluorine occupy the 6- and 7-positions, respectively . The tetrahydropyran group introduces chirality and enhances solubility, a critical factor in pharmaceutical formulations. The planar indazole ring system, with its fused benzene and pyrazole rings, provides a rigid scaffold for intermolecular interactions, while the electron-withdrawing halogens influence electronic distribution and reactivity .
Key Structural Attributes:
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Halogen Placement: Bromine at C6 and fluorine at C7 create distinct electronic effects. Bromine’s polarizability enhances electrophilic substitution reactivity, whereas fluorine’s electronegativity stabilizes adjacent charges .
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Tetrahydropyran Group: The oxygen atom in the tetrahydropyran ring facilitates hydrogen bonding, while its chair conformation impacts steric interactions .
Physicochemical Data
While melting and boiling points remain unreported, the molecular weight (299.14 g/mol) and formula () are consistent with analogs such as 4-bromo-6-fluoro-1-tetrahydropyran-2-yl-indazole, which shares similar steric demands . The lack of density or solubility data underscores the need for further experimental characterization.
Synthesis and Reaction Pathways
Challenges and Considerations:
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Regioselectivity: Ensuring precise halogen placement requires directing groups or optimized reaction conditions.
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Stability: The tetrahydropyran group may undergo ring-opening under strongly acidic or basic conditions, necessitating mild reagents .
Comparative Reaction Conditions
The patent CN113307773A outlines reaction conditions for a structurally related compound (Table 1) :
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Nitration | Nitrate (KNO₃), trifluoroacetic anhydride, 35–40°C | 64.9% |
| 2 | Methoxylation | Sodium methoxide, DMF, room temperature | 80.0% |
| 3 | Coupling | Phenyl halide, CuI, ligand, 60–120°C | 75.2% |
Adapting these conditions for tetrahydropyran incorporation would require substituting phenyl halides with dihydropyran derivatives and optimizing copper-catalyzed coupling .
Comparative Analysis with Structural Analogs
4-Bromo-6-fluoro-1-tetrahydropyran-2-yl-indazole vs. 6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole
While both compounds share the tetrahydropyran group and halogen substituents, their differing halogen positions lead to distinct electronic profiles (Table 2) :
| Property | 4-Bromo-6-fluoro Isomer | 6-Bromo-7-fluoro Isomer |
|---|---|---|
| Molecular Formula | C₁₂H₁₂BrFN₂O | C₁₂H₁₂BrFN₂O |
| Halogen Positions | C4-Br, C6-F | C6-Br, C7-F |
| Predicted Reactivity | Electrophilic at C5 | Electrophilic at C5 |
The 6-bromo-7-fluoro isomer’s contiguous halogens may enhance dipole interactions in crystal packing or target binding .
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